molecular formula C19H20BrNO4S B8513934 Benzyl 4-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate

Benzyl 4-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate

Cat. No. B8513934
M. Wt: 438.3 g/mol
InChI Key: HWWNZYNBPKPHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H20BrNO4S and its molecular weight is 438.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

benzyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C19H20BrNO4S/c20-16-6-8-17(9-7-16)26(23,24)18-10-12-21(13-11-18)19(22)25-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2

InChI Key

HWWNZYNBPKPHKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-bromo-phenylsulfanyl)-piperidine-1-carboxylic acid benzyl ester (1.2 g, 2.96 mmol, 1 equiv) and sodium perborate tetrahydrate (NaBO3.4H2O) (1.36 g, 8.87 mmol, 3 equiv) were heated to 55° C. in HOAc and stirred for 18 h. The reaction was cooled to room temperature and poured onto water. The aqueous phase was extracted with EtOAc (3×100 mL). The organic phases were combined and washed carefully with saturated sodium bicarbonate solution (CAUTION: copious gas evolution), dried over sodium sulfate, filtered and evaporated to yield a white solid (1.2 g, 93% yield). Rf=0.16 (20% EtOAc/hexanes).
Name
4-(4-bromo-phenylsulfanyl)-piperidine-1-carboxylic acid benzyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
93%

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